

Sancycline hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: Sancycline hydrochloride

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Sancycline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **sancycline hydrochloride**, a semisynthetic tetracycline antibiotic. The following sections detail its core molecular properties, mechanism of action, and relevant experimental data and protocols.

Core Molecular Data

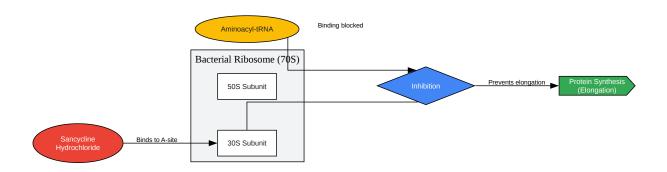
Sancycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Reference |
|-------------------|------------------------|-----------|
| Molecular Formula | C21H23CIN2O7 | [1][2] |
| Molecular Weight | 450.87 g/mol [1][2] | |
| CAS Number | 6625-20-3 | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 224-228°C (decomposes) | [2] |



Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Sancycline hydrochloride exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] The primary target is the 30S ribosomal subunit. By binding to the 30S subunit, sancycline hydrochloride effectively blocks the attachment of aminoacyl-tRNA to the ribosomal A-site. This prevention of tRNA binding halts the elongation of the polypeptide chain, thereby arresting bacterial growth.[1]



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Caption: Mechanism of sancycline hydrochloride action.

Quantitative Biological Activity

Sancycline has demonstrated potent activity against a range of bacteria, including anaerobic strains and some tetracycline-resistant organisms.



| Assay Type | Organism(s) | Result | Reference |
|-------------------|--|--|-----------|
| In Vitro Activity | 339 strains of anaerobic bacteria | Average MIC ₉₀ = 1 μg/mL | [3] |
| In Vitro Activity | Tetracycline-resistant E. coli, S. aureus, and E. faecalis | MICs ranging from 0.06 to 1 μg/mL | [3] |
| In Vivo Efficacy | Staphylococcus aureus in mice (intravenous) | ED ₅₀ = 0.46 mg/kg | [3] |
| In Vivo Efficacy | Staphylococcus aureus in mice (subcutaneous) | ED ₅₀ = 0.6 mg/kg | [3] |

Experimental Protocols Synthesis of Sancycline from Demeclocycline Hydrochloride

This protocol is adapted from methodologies described in publicly available patents.[4][5]

Materials:

- Demeclocycline hydrochloride (Ledermycin)
- Methanol or Ethanol
- Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
- Rhodium on carbon catalyst (5% or 10%)
- Hydrogen gas
- Inert gas (e.g., Nitrogen)
- · Autoclave/hydrogenation reactor

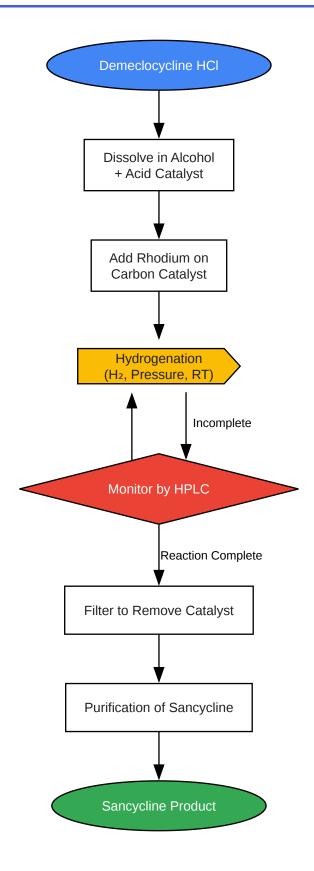


- Filtration apparatus
- · HPLC system for reaction monitoring

Procedure:

- In a suitable hydrogenation reactor, dissolve demeclocycline hydrochloride in an alcohol solvent (e.g., methanol or ethanol).
- Add the acid catalyst to the solution and stir until dissolved.
- Carefully add the rhodium on carbon catalyst to the mixture.
- Seal the reactor and purge with an inert gas (e.g., nitrogen) multiple times to remove oxygen.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.5-2.5 MPa).
- Maintain the reaction at room temperature with continuous stirring for 15-22 hours.
- Monitor the reaction progress by HPLC until the starting material is consumed (typically <0.5%).
- Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
- Filter the reaction mixture to remove the rhodium on carbon catalyst. The catalyst can be washed with the alcohol solvent and recovered for reuse.
- The filtrate containing the sancycline product can be further purified by crystallization or other standard techniques.





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